3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride

Description

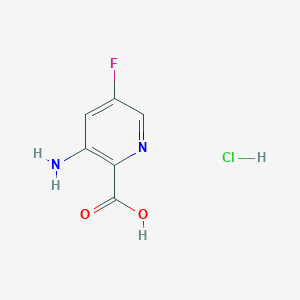

3-Amino-5-fluoropyridine-2-carboxylic acid hydrochloride is a halogenated pyridine derivative with a molecular formula of C₆H₆ClFN₂O₂ and a molecular weight of 192.58 g/mol . The compound features a pyridine ring substituted with an amino group (-NH₂) at position 3, a fluorine atom at position 5, and a carboxylic acid group (-COOH) at position 2, which is neutralized as a hydrochloride salt. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research, particularly as a building block for drug discovery and herbicide development .

Properties

IUPAC Name |

3-amino-5-fluoropyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRKXEBJOBVUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride typically involves the nucleophilic substitution of a fluorine atom on a pyridine ring. One common method includes the reaction of 3-amino-5-fluoropyridine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction conditions ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as sodium hydroxide or alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing properties can influence the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

3-Amino-5-bromopyridine-2-carboxylic Acid Hydrochloride

- Molecular Formula : C₆H₆BrClN₂O₂

- Molecular Weight : ~268.48 g/mol (estimated from bromine’s atomic mass)

- Key Differences :

- Bromine replaces fluorine at position 5.

- Bromine’s larger atomic radius and higher electronegativity increase steric hindrance and polarizability compared to fluorine.

- Likely reduced solubility in polar solvents due to bromine’s hydrophobic nature.

- Applications: Potential use in heavier halogenated analogs for enhanced binding in enzyme inhibition studies .

3-Amino-6-chloropicolinic Acid Hydrochloride

- Molecular Formula : C₆H₆Cl₂N₂O₂

- Molecular Weight : ~209.03 g/mol

- Key Differences :

2-(4-Chloropyridin-2-yl)acetic Acid Hydrochloride

- Molecular Formula: C₇H₇Cl₂NO₂

- Molecular Weight : ~208.05 g/mol

- Key Differences: Acetic acid side chain replaces the direct carboxylic acid group on the pyridine ring. Chlorine at C4 instead of C5 reduces steric hindrance near the amino group. Enhanced flexibility for hydrogen bonding due to the acetic acid moiety .

Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Molecular Formula: C₉H₇ClF₃NO₂

- Molecular Weight : ~269.61 g/mol

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 3-Amino-5-fluoropyridine-2-carboxylic acid hydrochloride | C₆H₆ClFN₂O₂ | 192.58 | -NH₂ (C3), -F (C5), -COOH (C2) | High polarity, moderate solubility |

| 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride | C₆H₆BrClN₂O₂ | ~268.48 | -NH₂ (C3), -Br (C5), -COOH (C2) | Lower solubility, enhanced steric effects |

| 3-Amino-6-chloropicolinic acid hydrochloride | C₆H₆Cl₂N₂O₂ | ~209.03 | -NH₂ (C3), -Cl (C6), -COOH (C2) | Increased acidity, altered reactivity |

| 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride | C₇H₇Cl₂NO₂ | ~208.05 | -Cl (C4), -CH₂COOH (C2) | Flexible H-bonding, lower steric hindrance |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇ClF₃NO₂ | ~269.61 | -Cl (C3), -CF₃ (C5), -COOCH₃ (C2) | High stability, agrochemical applications |

Biological Activity

3-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by relevant data and research findings.

- Molecular Formula : C₅H₅ClFN₃O₂

- Molecular Weight : Approximately 156.12 g/mol

- Structure : The compound features a pyridine ring substituted with an amino group and a carboxylic acid, with a fluorine atom enhancing its reactivity.

Research indicates that 3-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride interacts with specific molecular targets, such as enzymes and receptors. The electron-withdrawing nature of the fluorine atom increases the compound's binding affinity, potentially modulating various biochemical pathways. This mechanism positions it as a candidate for drug development and biological assays aimed at therapeutic applications.

Enzyme Interaction

The compound has been investigated for its ability to modulate enzyme activity. Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and Alzheimer's disease .

Receptor Modulation

3-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride has shown potential as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). In vitro studies have demonstrated that it can enhance the response of these receptors when activated by agonists like nicotine, indicating its possible role in cognitive enhancement therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition :

- Allosteric Modulation Study :

Applications

The unique properties of 3-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride make it valuable across various fields:

- Pharmaceutical Development : Investigated for its potential in developing drugs targeting specific enzymes or receptors.

- Agricultural Chemistry : Used as an intermediate in synthesizing agrochemicals.

- Biological Research : Explored as a bioactive molecule in various assays to understand its interaction with biological systems .

Comparative Analysis with Similar Compounds

To illustrate the uniqueness of 3-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-5-fluoropyridine-2-carboxylic acid | C₅H₄FN₃O₂ | Contains fluorine and exhibits enzyme modulation |

| 5-Bromo-3-hydroxypyridine-2-carboxylic acid | C₆H₅BrClNO₃ | Exhibits antimicrobial properties |

| 5-Amino-1,2,3-triazole-4-carboxamide | C₄H₅N₇O | Focused on anti-cancer activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.